molecular formula C25H25FN4O2S2 B2415764 1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide CAS No. 1116071-49-8

1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2415764
CAS RN: 1116071-49-8
M. Wt: 496.62
InChI Key: FQQMXNNCYQOMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25FN4O2S2 and its molecular weight is 496.62. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System (CNS) Activity

The compound you're inquiring about includes heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), common in many CNS-active compounds. Such heterocycles can serve as lead molecules for synthesizing compounds with potential CNS activity, with effects ranging from depression to euphoria and convulsion. Notably, functional chemical groups like piperidine and thiophene, integral to the compound's structure, have been highlighted for their CNS activity potential. These groups are part of larger classes of organic compounds that have been considered for synthesizing novel CNS drugs due to their structural properties and biological activities (Saganuwan, 2017).

Synthesis and Pharmacophore Design

The compound's synthesis involves piperidine, a significant element in nucleophilic aromatic substitution reactions. Such reactions are crucial for creating various pharmacologically active compounds, and piperidine's role in these processes is well-documented. In particular, the interaction of piperidine with compounds like 1,2,4-trinitrobenzene demonstrates its importance in synthesizing compounds with potential pharmacological applications. This underlines the compound's relevance in medicinal chemistry, especially concerning CNS agents (Pietra & Vitali, 1972).

Optoelectronic Materials

The compound's structural components, such as pyrimidine, play a significant role in the development of novel optoelectronic materials. Quinazoline and pyrimidine derivatives, for example, are extensively studied for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The integration of such compounds into π-extended conjugated systems is valuable for creating innovative optoelectronic materials. This points to the potential application of the compound in optoelectronics and related fields (Lipunova et al., 2018).

properties

IUPAC Name

1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2S2/c26-19-5-3-17(4-6-19)16-30-24(32)22-21(10-15-34-22)28-25(30)29-12-8-18(9-13-29)23(31)27-11-7-20-2-1-14-33-20/h1-6,10,14-15,18H,7-9,11-13,16H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQMXNNCYQOMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CS2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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